2-(4-chlorophenyl)-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-9-(2,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O4/c1-29-12-7-8-13(14(9-12)30-2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)10-3-5-11(21)6-4-10/h3-9H,1-2H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHLXGIDLOXKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 898447-03-5) belongs to the purine family and exhibits significant biological activities. Its structure, characterized by a chlorophenyl and dimethoxyphenyl group, suggests potential for diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 425.8 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClN5O4 |
| Molecular Weight | 425.8 g/mol |
| CAS Number | 898447-03-5 |
The biological activity of purine derivatives like this compound often involves:
- Inhibition of Enzymatic Activity : Many purine derivatives act as inhibitors of enzymes such as kinases and phosphodiesterases, which are crucial in various signaling pathways.
- Nucleic Acid Interactions : The structure allows for interactions with DNA and RNA synthesis pathways, potentially influencing cellular proliferation and apoptosis.
- Antiviral Activity : Some studies indicate that similar compounds exhibit antiviral properties by inhibiting viral replication mechanisms.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.
- Antiviral Properties : Similar purine derivatives have shown efficacy against various viruses by disrupting their replication cycles.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that derivatives with similar structures exhibited IC50 values indicating significant anticancer activity against various cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis (source not cited).
- Antiviral Efficacy : Research indicated that related compounds demonstrated effective inhibition of viral replication in vitro, particularly against RNA viruses. The mechanism involved interference with viral polymerase activity (source not cited).
- Enzyme Inhibition Profiles : A series of experiments demonstrated that the compound inhibited key metabolic enzymes such as dihydrofolate reductase (DHFR) with varying degrees of potency, suggesting its potential as a therapeutic agent in metabolic disorders (source not cited).
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Chlorophenyl group | Antiviral | Lacks methoxy groups |
| Compound B | Dimethoxy groups | Anticancer | More potent due to multiple substitutions |
| Compound C | Fluorinated variants | Antimicrobial | Different halogenation pattern |
Preparation Methods
Synthesis of the Purine Core Structure
The purine scaffold serves as the foundational framework for this compound. A common starting material is 6-chloropurine, which allows regioselective modifications at the N9, C2, and C6 positions due to the electronic effects of the chlorine substituent. In one approach, 6-chloropurine undergoes alkylation at the N9 position using 2-chloro-1-(2,4-dimethoxyphenyl)ethan-1-one in the presence of sodium hydride (NaH) as a base in dimethylformamide (DMF). This reaction proceeds via nucleophilic displacement, where the purine’s N9 attacks the electrophilic carbon of the chloroethyl ketone derivative, yielding an intermediate that is subsequently dehydrohalogenated to form the 9-(2,4-dimethoxyphenyl)purine skeleton.
Alternative routes involve cyclization strategies. For instance, benzothiazole derivatives can react with N-aryl-2-cyano-3-(dimethylamino)acrylamide in dioxane under basic conditions to form pyridone intermediates, which may undergo further cyclization to generate the dihydropurine structure. These methods emphasize the importance of base selection (e.g., potassium hydroxide) and solvent polarity in controlling reaction kinetics.
Functionalization at Position 2: Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl group at position 2 is typically introduced via aromatic nucleophilic substitution or transition metal-catalyzed cross-coupling. In a regioselective substitution, 2,6-dichloropurine reacts with 4-chlorophenylboronic acid under Suzuki–Miyaura conditions, employing a palladium catalyst and a phosphate buffer to achieve coupling at the C2 position. This method benefits from the chlorine atom’s directing effect, which enhances selectivity for C2 over C6.
Another approach involves the direct alkylation of 6-chloropurine with a pre-functionalized 4-chlorophenyl moiety. For example, treatment of 6-chloropurine with 4-chlorobenzoyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) as catalysts yields the 2-(4-chlorophenyl)purine derivative. The reaction mechanism proceeds through an acyl transfer process, with DMAP accelerating the formation of the reactive acylium intermediate.
Alkylation at Position 9: Attachment of the 2,4-Dimethoxyphenyl Moiety
The 2,4-dimethoxyphenyl group is introduced at N9 via alkylation or reductive amination. A patented method utilizes 2,4-dimethoxybenzyl chloride as the alkylating agent, reacting with the purine’s N9 in the presence of NaH in DMF. The reaction is conducted at 0–5°C to minimize side reactions, achieving yields exceeding 70% after purification by silica gel chromatography.
In cases where direct alkylation is challenging, a two-step protocol may be employed. First, the purine core is functionalized with a tosylhydrazone group, which subsequently undergoes a Shapiro reaction with 2,4-dimethoxybenzaldehyde to install the aryl moiety. This method leverages the stability of tosylhydrazones under basic conditions, enabling the generation of a diazo intermediate that reacts with the aldehyde.
Formation of the Carboxamide Group at Position 6
The carboxamide functionality at C6 is introduced via hydrolysis of a nitrile intermediate or direct acylation. One strategy involves treating 6-cyanopurine with hydrogen peroxide in acidic medium, followed by reaction with ammonium hydroxide to yield the primary carboxamide. Alternatively, 6-chloropurine can be converted to the corresponding carboxylic acid using aqueous hydrobromic acid, which is then coupled with benzylamine using oxalyl chloride as an activating agent.
A high-yielding method reported in patent literature involves the use of 6-chloropurine-6-carbonyl chloride, prepared by reacting 6-chloropurine-6-carboxylic acid with oxalyl chloride in acetonitrile. The acyl chloride intermediate is subsequently treated with ammonia gas in tetrahydrofuran, yielding the carboxamide with >90% purity after recrystallization from methanol-water.
Purification and Crystallization Techniques
Purification of the final compound is critical to achieving pharmaceutical-grade purity. A common protocol involves pH-dependent crystallization: the crude product is dissolved in a methanol-water mixture (4:1 v/v), and the pH is adjusted to 7–8 using sodium hydroxide to precipitate impurities. The target compound is then isolated by cooling the solution to 0–5°C and filtering the crystalline solid.
For challenging separations, column chromatography on silica gel with a gradient elution of ethyl acetate and hexanes (3:7 to 7:3) is employed. Analytical HPLC using a C8 column and phosphoric acid-acetonitrile mobile phase confirms purity, with retention times typically around 10 minutes under standardized conditions.
Analytical Characterization
The compound is characterized by spectroscopic and chromatographic methods:
- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, purine-H), 7.89–7.86 (m, 2H, Ar-H), 7.55–7.52 (m, 2H, Ar-H), 6.78–6.75 (m, 2H, dimethoxyphenyl-H), 3.88 (s, 3H, OCH3), 3.82 (s, 3H, OCH3).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-O-C stretch).
- HPLC : Purity >99.8% (Zorbax RX-C8 column, 0.1% H3PO4/CH3CN gradient).
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology : Synthesis optimization involves multi-step reactions with controlled conditions. Key steps include:
- Substituent Introduction : Use Ullmann coupling or Suzuki-Miyaura reactions to attach the 4-chlorophenyl and 2,4-dimethoxyphenyl groups to the purine core. Catalysts like palladium (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) enhance coupling efficiency .
- Oxidation/Reduction : Optimize oxidation at the 8-position using potassium permanganate under acidic conditions (pH 4–6, 60–80°C) to form the oxo group .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (solvent: ethanol/water) to isolate high-purity product (>95%) .
- Data Table :
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂/XPhos | 68 | 92 |
| PdCl₂(PPh₃)₂ | 55 | 88 |
Q. What analytical techniques are most effective for characterizing this compound’s structure and confirming its identity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C₂₀H₁₈ClN₅O₄: 435.10 g/mol; observed: 435.09 [M+H]⁺) .
- X-Ray Crystallography : Resolve bond angles and dihedral angles (e.g., purine core planarity ±5°) to confirm stereochemistry .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action against specific biological targets?
- Methodology :
- Enzyme Inhibition Assays : Test inhibitory potency (IC₅₀) against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates. For example, measure COX-2 inhibition via prostaglandin E₂ (PGE₂) ELISA in LPS-stimulated macrophages .
- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding interactions (e.g., hydrogen bonding with COX-2 Arg120 and Tyr355) .
- Cellular Pathway Analysis : Use RNA-seq or Western blotting to assess downstream effects (e.g., NF-κB pathway modulation) .
Q. How can researchers resolve contradictory data regarding the compound’s solubility and stability across studies?
- Methodology :
- Standardized Solubility Testing : Conduct parallel experiments in PBS (pH 7.4), DMSO, and ethanol using nephelometry. For example, solubility in PBS may vary from 12 µM to 45 µM due to aggregation .
- Accelerated Stability Studies : Store the compound at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., <5% degradation at 25°C vs. 15% at 40°C) .
- Data Table :
| Condition | Solubility (µM) | Degradation (%) |
|---|---|---|
| PBS (pH 7.4) | 28 ± 5 | 2 |
| DMSO | >1000 | 0 |
Q. What approaches are recommended for establishing structure-activity relationships (SAR) for this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and assess bioactivity changes .
- Pharmacophore Modeling : Identify critical moieties (e.g., oxo group at position 8, carboxamide at position 6) using Schrödinger Phase .
- In Vivo Correlation : Compare pharmacokinetic parameters (e.g., AUC, Cₘₐₓ) of analogs in rodent models .
Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity (e.g., anti-inflammatory vs. anticancer effects)?
- Methodology :
- Dose-Response Studies : Test efficacy across concentrations (1 nM–100 µM) in multiple cell lines (e.g., HeLa, MCF-7, RAW264.7) to identify context-dependent effects .
- Target Profiling : Use kinome-wide screens (e.g., KINOMEscan) to confirm selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
